Acetic acid;(3-thiophen-3-ylphenyl)methanol
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Overview
Description
Acetic acid;(3-thiophen-3-ylphenyl)methanol is a compound that combines the properties of acetic acid and a thiophene derivative Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar The thiophene derivative, (3-thiophen-3-ylphenyl)methanol, is an organosulfur compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-thiophen-3-ylphenyl)methanol typically involves the esterification of 3-thiophene acetic acid with methanol. The reaction is carried out under reflux conditions with the presence of a strong acid catalyst such as concentrated sulfuric acid to prevent extensive oxidative decomposition of the carboxyl group through polymerization . The excess methanol is removed by evaporation, and the solution is extracted using diethyl ether.
Industrial Production Methods
Industrial production of acetic acid is primarily achieved through the carbonylation of methanol via the Monsanto process. This process involves three main steps: the reaction of methanol with hydrogen iodide to form methyl iodide, the carbonylation of methyl iodide with carbon monoxide to form acetyl iodide, and the hydrolysis of acetyl iodide to produce acetic acid .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(3-thiophen-3-ylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in acetic acid can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Acetic acid;(3-thiophen-3-ylphenyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;(3-thiophen-3-ylphenyl)methanol involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-acetic acid: Another isomer of thiophene acetic acid with similar properties but different structural arrangement.
Methyl acetate: An ester of acetic acid with methanol, used as a solvent in various industrial applications.
Uniqueness
Acetic acid;(3-thiophen-3-ylphenyl)methanol is unique due to its combination of acetic acid and a thiophene derivative, which imparts both acidic and aromatic properties. This dual functionality makes it versatile for applications in different fields, from materials science to pharmaceuticals.
Properties
CAS No. |
89929-86-2 |
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Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
acetic acid;(3-thiophen-3-ylphenyl)methanol |
InChI |
InChI=1S/C11H10OS.C2H4O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11;1-2(3)4/h1-6,8,12H,7H2;1H3,(H,3,4) |
InChI Key |
XJYKOAFRZRIIIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=CC(=C1)C2=CSC=C2)CO |
Origin of Product |
United States |
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